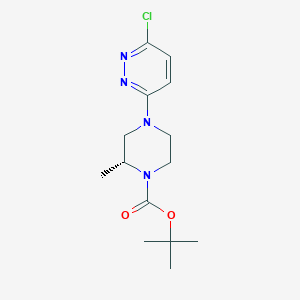

(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate

Overview

Description

®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a chloropyridazinyl moiety, and a methylpiperazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridazine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The tert-butyl group is introduced through a subsequent alkylation step using tert-butyl bromide or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability. The choice of reagents, solvents, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridazinyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, reduction may produce dechlorinated derivatives, and substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate has shown potential as an inhibitor in various enzymatic pathways. Its structure suggests possible interactions with receptors and enzymes involved in critical biological processes such as cell signaling and metabolic pathways .

Targeted Drug Development

Research indicates that this compound can effectively bind to several biological targets, making it useful in the development of targeted therapies. For example, studies have demonstrated its efficacy against certain cancer cell lines, suggesting its role as a potential anticancer agent .

Case Study 1: Anticancer Activity

A study assessed the compound's ability to inhibit the proliferation of specific cancer cells. Results showed that this compound significantly reduced cell viability in vitro, indicating its potential as an anticancer therapeutic agent. Further investigations into its mechanism of action revealed that it may induce apoptosis through modulation of key signaling pathways.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's role as an enzyme inhibitor. It was found to inhibit certain kinases involved in cancer progression, which could lead to new treatment strategies for malignancies resistant to conventional therapies .

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

6-chloropyridazin-3-yl derivatives: These compounds share the chloropyridazinyl moiety and exhibit similar chemical reactivity and biological activity.

Piperazine derivatives: Compounds with a piperazine core structure, such as homopiperazine and substituted piperazines, have comparable properties and applications.

Uniqueness

®-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is unique due to the combination of its tert-butyl, chloropyridazinyl, and methylpiperazine groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C14H21ClN4O2 and a molecular weight of approximately 312.80 g/mol, this compound is characterized by the presence of a tert-butyl group, a chloropyridazine moiety, and a piperazine ring .

The chemical properties of this compound include:

- Molecular Weight : 312.80 g/mol

- LogP : 2.578 (indicative of moderate lipophilicity)

- Polar Surface Area (PSA) : 58.56 Ų .

These properties suggest that the compound may have favorable pharmacokinetic characteristics, allowing for effective interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor in various enzymatic pathways. Its structural components suggest potential interactions with receptors and enzymes involved in cell signaling and metabolic processes . The chloropyridazine group enhances its reactivity, making it susceptible to nucleophilic attacks, which can facilitate the introduction of various functional groups for further biological evaluation.

Enzymatic Inhibition

Studies have shown that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its effects on the Type III Secretion System (T3SS) in pathogenic bacteria, where it demonstrated potential to inhibit secretion mechanisms critical for virulence .

Neuropharmacological Effects

Piperazine derivatives, including this compound, have been associated with various neuropharmacological activities. In behavioral studies, related compounds have shown anxiolytic and antidepressant-like effects mediated through serotonergic pathways . This suggests that this compound may also exhibit similar neuroactive properties, warranting further investigation.

Comparative Analysis

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-butyl 4-(6-amino-pyridin-3-yl)-piperazine-1-carboxylate | C14H22N4O2 | Contains an amino group; potential different biological activity |

| tert-butyl 4-(6-nitropyridin-3-yl)-piperazine-1-carboxylate | C14H22N4O3 | Contains a nitro group; different reactivity profile |

| This compound | C14H21ClN4O2 | Enantiomeric form; may exhibit different pharmacokinetic properties |

Case Study 1: Inhibition of T3SS

In a study evaluating the effects of various compounds on T3SS in Enterohemorrhagic Escherichia coli, this compound was found to significantly reduce the secretion of virulence factors at concentrations as low as 50 µM, indicating its potential as an antibacterial agent .

Case Study 2: Neuropharmacological Activity

Behavioral assays conducted on related piperazine derivatives revealed significant anxiolytic effects when tested in mice. The mechanism was linked to modulation of serotonergic pathways, suggesting that this compound could similarly influence mood-related behaviors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between a boronate ester and a halogenated pyridazine. For example, tert-butyl 4-[3-(heteroaryl)pyridin-2-yl]piperazine derivatives are synthesized using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under microwave irradiation or standard heating (60–100°C) . Optimization includes adjusting solvent systems (toluene/ethanol/water), base concentration (e.g., 2 M Na₂CO₃), and catalyst loading. Purification via silica gel chromatography with gradients of ethyl acetate/petroleum ether is standard .

Q. How is the Boc (tert-butyloxycarbonyl) protecting group removed during synthesis?

The Boc group is cleaved using acidic conditions, such as 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane. Post-deprotection, neutralization with K₂CO₃ or NaHCO₃ ensures isolation of the free piperazine intermediate .

Q. What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

- LCMS : To verify molecular weight (e.g., m/z 372.2 [M+H]+ for intermediates) .

- ¹H/¹³C NMR : Assignments focus on diagnostic signals (e.g., tert-butyl singlet at δ 1.46 ppm, pyridazine/pyridine protons at δ 8.3–8.8 ppm) .

- Chiral HPLC : To confirm enantiomeric purity of the (R)-configured methyl group .

Advanced Research Questions

Q. How are X-ray crystallography and SHELX software utilized to resolve the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure, particularly for verifying the (R)-configuration at the 2-methylpiperazine center. ORTEP-3 visualizes anisotropic displacement ellipsoids, ensuring accurate bond-length and angle measurements . For example, torsion angles between the piperazine ring and pyridazine moiety are critical for confirming stereochemical integrity .

Q. What strategies address contradictory reactivity data in nucleophilic substitution reactions at the 6-chloropyridazine ring?

Contradictions (e.g., unexpected regioselectivity) may arise from steric hindrance or electronic effects. Computational modeling (DFT) or kinetic studies (e.g., monitoring reaction progress via LCMS) can identify dominant pathways. Substituent effects on the pyridazine ring (e.g., electron-withdrawing Cl) influence activation energy for substitution .

Q. How do hydrogen-bonding patterns (from graph-set analysis) impact crystallization and stability?

Hydrogen-bonding networks, analyzed via Crystal Explorer, reveal intermolecular interactions (e.g., N–H···O or C–H···Cl). For tert-butyl piperazine derivatives, weak C–H···π interactions between the tert-butyl group and aromatic rings often stabilize crystal packing .

Q. What role does the (R)-methyl group play in biological activity, and how is this studied?

Comparative studies with (S)-enantiomers assess stereochemical effects on target binding (e.g., enzyme inhibition). Molecular docking (AutoDock Vina) and MD simulations quantify interactions, while SAR (structure-activity relationship) assays correlate configuration with potency .

Q. Methodological Tables

Table 1: Representative Synthetic Conditions for Key Intermediates

| Step | Reactants | Catalyst/Base | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Suzuki coupling | Boronate ester + 6-chloropyridazine | Pd(PPh₃)₄, Na₂CO₃ | 100°C, microwave, 3 hr | 91% | |

| Boc deprotection | HCl (4 M in dioxane) | K₂CO₃ | RT, 3 hr | 89% |

Table 2: Key Crystallographic Data

| Parameter | Value | Method | Ref. |

|---|---|---|---|

| Space group | P2₁2₁2₁ | SCXRD | |

| R-factor | <0.05 | SHELXL | |

| H-bond motifs | C–H···Cl, N–H···O | Graph-set analysis |

Properties

IUPAC Name |

tert-butyl (2R)-4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAITYMWAJRUNA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.